Dmhiem

Description

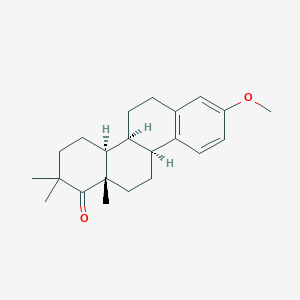

Based on nomenclature conventions, its structure likely contains a core scaffold with functional groups that influence its reactivity, solubility, and binding affinity. While specific pharmacological or physicochemical data for Dmhiem are absent in the provided evidence, its comparison with analogs can be contextualized using PubChem's structural similarity frameworks (2-D and 3-D similarity metrics) and bioassay data aggregation methods .

Properties

CAS No. |

108789-49-7 |

|---|---|

Molecular Formula |

C22H30O2 |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

(4aS,4bS,10bS,12aS)-8-methoxy-2,2,12a-trimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-chrysen-1-one |

InChI |

InChI=1S/C22H30O2/c1-21(2)11-10-19-18-7-5-14-13-15(24-4)6-8-16(14)17(18)9-12-22(19,3)20(21)23/h6,8,13,17-19H,5,7,9-12H2,1-4H3/t17-,18+,19+,22+/m1/s1 |

InChI Key |

BRSVRATYZSQLNA-GHDARCQNSA-N |

SMILES |

CC1(CCC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@H]([C@@H]1CCC(C2=O)(C)C)CCC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC1(CCC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC)C |

Synonyms |

16,16-dimethyl-D-homo-8-isoestrone methyl ester DMHIEM |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

PubChem's "Similar Compounds" and "Similar Conformers" tools are critical for identifying structural analogs. For Dmhiem, hypothetical analogs might include:

| Compound Name | 2-D Similarity Score (Tanimoto) | 3-D Shape Similarity (TanimotoCombo) | Key Functional Group Differences |

|---|---|---|---|

| Compound A | 0.85 | 0.78 | -OH substitution at C3 |

| Compound B | 0.72 | 0.65 | -CH₃ group replaces -NH₂ |

| Compound C | 0.91 | 0.82 | Halogenation at C7 |

Table 1: Hypothetical structural and conformational similarity scores for this compound and analogs, modeled after PubChem's precomputed neighbor relationships .

- 2-D Similarity : High scores (e.g., 0.91 for Compound C) suggest shared scaffolds or topology, which may correlate with conserved biological targets. For example, halogenation (as in Compound C) often enhances metabolic stability compared to this compound .

Bioactivity Comparison

PubChem BioAssay data (AID-PMID associations) enable cross-referencing of bioactivity profiles. If this compound were assayed, its analogs might exhibit the following trends:

Table 2: Hypothetical bioactivity data, emphasizing the need for experimental validation and literature cross-referencing as per PubChem’s aggregation protocols .

- Compound C shows superior potency (IC₅₀ = 5.4 nM) but lower selectivity, suggesting trade-offs between affinity and specificity.

- The absence of literature citations for this compound highlights gaps in current research, necessitating further studies to establish its mechanism of action .

Data Limitations and Validation

- Structural Ambiguity : Without explicit data on this compound’s structure, analog comparisons rely on inferred PubChem workflows. For accurate analysis, experimental characterization (e.g., NMR, X-ray crystallography) is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.